Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate
Description
Diethyl [3,5-bis(trifluoromethyl)phenyl]phosphonate is a phosphorus-containing organofluorine compound characterized by two ethyl ester groups and a 3,5-bis(trifluoromethyl)phenyl substituent bonded to the phosphorus atom. The trifluoromethyl (-CF₃) groups impart strong electron-withdrawing properties, making the compound highly electron-deficient. This feature enhances its utility in catalysis, particularly in cross-coupling reactions where electron-poor ligands stabilize metal centers . Synthetically, it is derived from reactions involving diethyl phosphite (CAS 762-04-9) and halogenated aryl precursors, such as 3,5-bis(trifluoromethyl)bromobenzene (CAS 328-70-1), via methods like the Arbuzov reaction or nucleophilic substitution .
Properties
Molecular Formula |
C12H13F6O3P |
|---|---|
Molecular Weight |
350.19 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H13F6O3P/c1-3-20-22(19,21-4-2)10-6-8(11(13,14)15)5-9(7-10)12(16,17)18/h5-7H,3-4H2,1-2H3 |
InChI Key |
DCIKXASZLQVPMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 3,5-bis(trifluoromethyl)phenyl halides under suitable conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with the halide in the presence of a base to form the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and various substituted phosphonates, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the development of biologically active molecules and as a probe in biochemical studies.
Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism by which Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. The phosphonate group can participate in coordination chemistry, forming stable complexes with metal ions and other electrophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphorus Compounds
Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide (CAS 15979-14-3) and Phosphine (CAS 166172-69-6)
These compounds share the same electron-deficient aryl substituents but differ in phosphorus oxidation states and bonding.
Key Findings :
- The phosphonate’s ester groups increase hydrolytic stability compared to phosphine oxides, which are prone to oxidation .
- Phosphine derivatives exhibit stronger metal-coordinating ability due to their lone pairs, whereas phosphonates are typically used as precursors or stabilizers .
Diethyl [[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate (CAS Not Provided)
This structurally analogous phosphonate replaces trifluoromethyl groups with bulky tert-butyl (-C(CH₃)₃) and a hydroxyl (-OH) substituent.
Key Findings :
- The tert-butyl/hydroxyl analog is prioritized for food-contact applications due to its low migration and toxicity, whereas the trifluoromethyl version’s safety data remain less documented .
Phosphate Esters (e.g., TMPP, CDPP, RDP)
Phosphate esters like trimethylphenyl phosphate (TMPP, CAS 563-04-2) and resorcinol bis(diphenyl phosphate) (RDP, CAS 57583-54-7) are structurally distinct but share industrial relevance as flame retardants.
Key Findings :
- Phosphonates exhibit greater hydrolytic stability than phosphates due to the C–P bond, making them preferable in aqueous reaction environments .
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